3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol
Overview
Description
3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aldol-Type Addition Mediated by a [Ru2(CO)4]2+ Core
Research by Patra and Bera (2007) in "Organometallics" details an aldol-like addition of acetone to 1,8-naphthyridine derivatives mediated by a [Ru2(CO)4]2+ core. This process affords C−C-coupled compounds, indicating the potential of 1,8-naphthyridine derivatives in catalysis and organometallic reactions (Patra & Bera, 2007).
Development of Bridging Ligands and Ru(II) Complexes
Singh and Thummel (2009) in "Inorganic chemistry" elaborated 1,5-naphthyridine into a series of bidentate and tridentate ligands using coupling methodologies. These ligands were used to prepare heteroleptic mono- and dinuclear Ru(II) complexes, demonstrating the versatility of 1,5-naphthyridine derivatives in the synthesis of complex metal-ligand structures (Singh & Thummel, 2009).
Synthesis and Antimicrobial Activity
Rao, Hariprasad, and Venkanna (2023) in "RASAYAN Journal of Chemistry" reported the synthesis of 1,8-naphthyridine derivatives with notable antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents (Rao, Hariprasad, & Venkanna, 2023).
Anti-Inflammatory and Anticancer Potential
Madaan et al. (2013) in "International immunopharmacology" synthesized 1,8-naphthyridine-3-carboxamide derivatives with anti-inflammatory and anti-cancer properties. This study indicates the therapeutic potential of these compounds in treating inflammation and cancer (Madaan et al., 2013).
Lanthanide(III) Complexes
Matveeva et al. (2009) in "Inorganica Chimica Acta" investigated lanthanide(III) complexes with 1,8-naphthyridine derivatives. These complexes, with potential tridentate ligands, could have applications in materials science and coordination chemistry (Matveeva et al., 2009).
Properties
IUPAC Name |
3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-6-2-3-9-7-11-10(13-8-9)4-1-5-12-11/h1,4-5,7-8,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXJOBJORBUKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#CCO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.